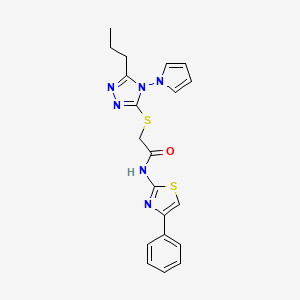

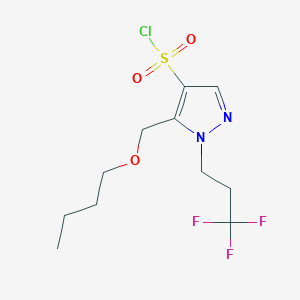

N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of triazole compounds containing a thioamide group has been explored through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. In one study, two compounds were successfully synthesized, including 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, which was further analyzed using single-crystal X-ray diffraction . Another research effort focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-amino-4H-1,2,4-triazole, which involved acylation followed by cyclization with hydrazine hydrate . Additionally, the synthesis of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was reported, with the structures confirmed by multiple spectroscopic methods .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, was determined to crystallize in the monoclinic system with a specific space group. The crystallographic data provided detailed dimensions of the unit cell and revealed the presence of weak C—H…N intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation, cyclization, and various functional group transformations. For instance, the oxidation of an alpha-carbon in a specific N-(isothiazol-5-yl)phenylacetamide was achieved using dimethylformamide dimethylacetal, leading to a variety of derivatives with retained insecticidal activity . The cyclization of acrylamide derivatives with hydrazine hydrate to form triazol-amine compounds was another key reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The crystallographic data suggest solid-state properties such as density and molecular interactions . The biological activities, including antifungal and plant growth regulating activities, indicate the chemical reactivity and potential applications of these compounds . The insecticidal activity of derivatives from the methylene group modifications suggests their utility in pest control .

Case Studies and Biological Activities

The synthesized compounds have been evaluated for biological activities, with some showing antifungal and plant growth regulating properties . The modifications of the methylene group in N-(isothiazol-5-yl)phenylacetamides have led to derivatives with broad-spectrum insecticidal activity, particularly against root-knot nematode . These studies provide a foundation for understanding the potential applications of these compounds in agriculture and pest management.

Eigenschaften

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS2/c1-2-8-17-23-24-20(26(17)25-11-6-7-12-25)29-14-18(27)22-19-21-16(13-28-19)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3,(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBKJWRKRVJCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)